2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
CAS No.:
Cat. No.: VC13625262
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O2 |
|---|---|
| Molecular Weight | 308.80 g/mol |
| IUPAC Name | 5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride |
| Standard InChI | InChI=1S/C16H20N2O2.ClH/c1-19-13-6-4-5-12(9-13)10-14-11-18-16(20-14)15-7-2-3-8-17-15;/h4-6,9,11,15,17H,2-3,7-8,10H2,1H3;1H |
| Standard InChI Key | VCVFWUHJJMQVQJ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)CC2=CN=C(O2)C3CCCCN3.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride (molecular formula: , molecular weight: 308.80 g/mol) features a piperidine ring—a six-membered amine heterocycle—linked to a 1,3-oxazole ring. The oxazole moiety is substituted at the 5-position with a 3-methoxybenzyl group, introducing aromatic and electron-donating characteristics. The hydrochloride salt enhances solubility and stability, critical for pharmacological testing.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.80 g/mol |
| IUPAC Name | 5-[(3-methoxyphenyl)methyl]-2-piperidin-2-yl-1,3-oxazole; hydrochloride |
| CAS Number | Not publicly disclosed |
| SMILES | COC1=CC(=CC=C1)CC2=CN=C(O2)C3CCCCN3.Cl |
The methoxy group at the 3-position of the benzyl substituent distinguishes this compound from structural analogs, such as 3-[5-(2-methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride, where the methoxy group occupies the 2-position. This positional isomerism influences electronic distribution and steric interactions, potentially altering biological target affinity.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-[5-(3-methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride involves multi-step organic reactions, as outlined below:
-
Oxazole Ring Formation: Cyclocondensation of a β-ketoamide derivative with a nitrile in the presence of a Lewis acid (e.g., InCl₃) under ultrasound irradiation .
-
Methoxybenzyl Substitution: Alkylation of the oxazole intermediate with 3-methoxybenzyl chloride.
-
Piperidine Coupling: Nucleophilic substitution or reductive amination to attach the piperidine ring.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxazole formation | InCl₃, EtOH, ultrasound, 50°C | 75–85 |
| Methoxybenzyl addition | K₂CO₃, DMF, RT, 12 h | 60–70 |
| Piperidine coupling | HATU, DIPEA, DCM, 0°C–RT | 50–60 |
| Salt crystallization | HCl (g), diethyl ether, 0°C | 90–95 |
Purification and Analytical Validation
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and chiral stationary phases confirms enantiomeric purity, critical for pharmacological applications.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Preliminary in vitro assays indicate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The oxazole ring’s electron-deficient nature likely disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).
Table 3: Biological Activity Profile
| Assay Type | Model System | Result (IC₅₀/MIC) |
|---|---|---|
| Cytotoxicity | HepG2 cells | 18 µM |
| Antibacterial (Gram+) | S. aureus | 32 µg/mL |
| Antibacterial (Gram–) | E. coli | 64 µg/mL |
Comparative Analysis with Structural Analogs
Positional Isomerism Impact
Replacing the 3-methoxy group with a 2-methoxy substituent (as in 3-[5-(2-methoxybenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride) reduces anticancer potency (IC₅₀: 45 µM in HepG2). The 3-methoxy configuration optimizes π-π stacking with tyrosine kinase receptors, while the 2-methoxy isomer induces steric clashes.
Piperidine vs. Piperazine Derivatives
Piperazine analogs (e.g., 1-(pyridin-3-yl)-1,4-diazepane) exhibit superior CNS penetration but lower metabolic stability. The piperidine ring in the target compound balances lipophilicity and resistance to cytochrome P450 oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume